Cas no 85462-66-4 (Tulobuterol Impurity 14)

Tulobuterol Impurity 14 化学的及び物理的性質
名前と識別子
-
- Tulobuterol Impurity 14
- Ethanone, 1-(2-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-
-
- インチ: 1S/C12H16ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3
- InChIKey: CZCOXPFUGRPWSI-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC=CC=C1Cl)CNC(C)(C)C
Tulobuterol Impurity 14 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01462906-1g |
2-(tert-Butylamino)-1-(2-chlorophenyl)ethanone |
85462-66-4 | 1g |
¥3361.0 | 2024-04-18 |
Tulobuterol Impurity 14 関連文献
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
Tulobuterol Impurity 14に関する追加情報
Research Briefing on Tulobuterol Impurity 14 (CAS: 85462-66-4)
In recent years, the pharmaceutical industry has placed increasing emphasis on the identification and characterization of impurities in active pharmaceutical ingredients (APIs). Among these, Tulobuterol Impurity 14 (CAS: 85462-66-4) has garnered significant attention due to its relevance in the quality control of Tulobuterol, a β2-adrenergic receptor agonist used for treating respiratory disorders. This briefing synthesizes the latest research findings on this impurity, focusing on its chemical properties, synthesis pathways, analytical detection methods, and potential implications for drug safety.
The chemical structure of Tulobuterol Impurity 14 has been elucidated through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Studies indicate that this impurity arises as a byproduct during the synthesis of Tulobuterol, particularly under specific reaction conditions. Researchers have identified that the formation of Impurity 14 is influenced by factors such as temperature, solvent choice, and catalyst type, highlighting the need for optimized synthetic protocols to minimize its presence.
Analytical methodologies for detecting and quantifying Tulobuterol Impurity 14 have seen notable advancements. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection has emerged as the gold standard. Recent publications have reported the development of robust HPLC methods with improved sensitivity and specificity, capable of detecting Impurity 14 at levels as low as 0.05% relative to the API. These methods are critical for ensuring compliance with regulatory guidelines, such as those set by the International Council for Harmonisation (ICH).
From a toxicological perspective, preliminary studies suggest that Tulobuterol Impurity 14 exhibits low acute toxicity in animal models. However, its potential long-term effects and genotoxic risks remain under investigation. Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have set provisional limits for this impurity, emphasizing the need for continuous monitoring during drug manufacturing.
In conclusion, the characterization and control of Tulobuterol Impurity 14 represent a critical aspect of ensuring the safety and efficacy of Tulobuterol-based medications. Ongoing research aims to further elucidate the impurity's formation mechanisms and develop more efficient strategies for its mitigation. The findings underscore the importance of rigorous impurity profiling in pharmaceutical development, aligning with global regulatory standards and patient safety priorities.
85462-66-4 (Tulobuterol Impurity 14) 関連製品
- 2649070-82-4(3-Isocyanato-3-methyl-1-(methylsulfanyl)butane)
- 1355004-56-6(1H-Pyrazole-4-methanamine, 3,5-dimethyl-1-phenyl-α-(trifluoromethyl)-)
- 2137609-75-5(Hexane, 1-chloro-2,2,4,4,5-pentamethyl-)
- 1207040-32-1(ethyl 2-{[5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate)
- 2636798-37-1(5-[4-(6-aminohexyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 40338-28-1(1-Acetyluracil)
- 2034571-74-7(N-2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide)
- 1261546-55-7(2'-Chloro-2,3,4,5,6-pentafluoro-4'-(trifluoromethoxy)biphenyl)
- 769916-07-6(6-Bromoquinazoline-4-carboxylic acid)
- 2229428-10-6(3-(3,3-dimethylcyclopentyl)-1-methyl-1H-pyrazole-5-carboxylic acid)




